BI-831266
Description
Significance of Mitotic Regulation in Oncology
Accurate control of mitosis, the process by which a mother cell divides into two daughter cells with equal chromosomes and cytoplasm, is crucial for maintaining genomic stability. oncotarget.com Dysregulation of mitotic processes can lead to chromosomal abnormalities and genetic instability, hallmarks of cancer. dergipark.org.trresearchgate.netfrontiersin.org Consequently, proteins that regulate cell division, such as Aurora kinases, are significant in the context of cancer biology. mdpi.com
Overview of Aurora Kinase Family and Their Cellular Functions
The mammalian Aurora kinase family consists of three members: Aurora kinase A (AURKA), Aurora kinase B (AURKB), and Aurora kinase C (AURKC). dergipark.org.troncotarget.comcreative-enzymes.com While AURKA and AURKB are ubiquitously expressed in somatic cells undergoing mitotic division, AURKC expression is primarily limited to meiotic cells, including sperm and oocytes, although low expression can be detected in some normal somatic tissues. dergipark.org.trnih.govwikipedia.org These kinases share a highly conserved C-terminal catalytic domain, while their N-terminal domains vary in size and sequence, influencing their specific protein-protein interactions and cellular localization. creative-enzymes.comencyclopedia.pub
Aurora Kinase A
Aurora kinase A (AURKA), encoded by the AURKA gene on chromosome 20q13, is involved in several mitotic events from late S-phase through M phase. dergipark.org.trtandfonline.comsciforschenonline.org Key functions of AURKA include centrosome maturation and separation, bipolar spindle assembly, stimulation of mitotic entry, chromosome alignment during metaphase, mitotic exit, and cytokinesis. dergipark.org.trcreative-enzymes.comtandfonline.com AURKA also plays a role in spindle orientation by regulating the localization of proteins like NuMA. dergipark.org.tr Aberrant AURKA activity can lead to centrosome amplification and chromosomal instability. frontiersin.orgfrontiersin.org
Aurora Kinase B (AURKB)
Aurora kinase B (AURKB), encoded by the AURKB gene on chromosome 17, is a key component of the chromosomal passenger complex (CPC). dergipark.org.trmdpi.comencyclopedia.pub AURKB's expression and activity peak during the G2 to M phase transition and continue until the end of mitosis. dergipark.org.tr Its crucial roles include chromosome condensation, alignment and biorientation, spindle-assembly checkpoint (SAC) function, kinetochore-microtubule interactions, regulation of the metaphase-to-anaphase transition, and completion of cytokinesis. dergipark.org.trdovepress.com Inhibition of AURKB can lead to defective chromosome alignment, dysfunctional SAC, impaired cytokinesis, and endoreduplication. dergipark.org.trdovepress.com
Aurora Kinase C
Aurora kinase C (AURKC), encoded by the AURKC gene on chromosome 19q13.43, is the least studied member of the family in the context of somatic cell mitosis, with its primary role established in meiosis. dergipark.org.trnih.govwikipedia.org However, AURKC is also a chromosomal passenger protein and can localize to centrosomes with AURKA during interphase. nih.govwikipedia.org Studies suggest that AURKC may have overlapping functions with AURKB and can potentially complement AURKB function in mitotic cells. wikipedia.orgresearchgate.net Overexpression of AURKC in mitotic cells has been shown to lead to centrosome amplification and multinucleation, characteristics often observed in cancer. nih.govplos.org
Aberrant Aurora Kinase Expression in Carcinogenesis and Prognostic Relevance
Aberrant expression, including gene amplification and overexpression, of Aurora kinases has been frequently detected in a wide range of solid and hematological cancers. dergipark.org.trresearchgate.netoncotarget.com This deregulation can cause mitotic abnormalities and genetic instability, contributing to tumorigenesis. dergipark.org.trresearchgate.netfrontiersin.org
Overexpression of AURKA is observed in various human cancers and has been functionally linked to oncogenic transformation, primarily through the development of centrosome amplification and chromosomal instability. tandfonline.comfrontiersin.orgcreative-diagnostics.com Elevated AURKA expression has been associated with poor prognosis and drug resistance in numerous cancer types, including gastrointestinal cancers, non-small-cell lung cancer (NSCLC), and colorectal adenocarcinoma. sciforschenonline.orgfrontiersin.orgnih.govnih.gov Studies have shown that increased AURKA expression correlates with worse clinical outcomes in colorectal carcinoma, although some conflicting results exist. sciforschenonline.orgfrontiersin.org In NSCLC, perimembrane AURKA expression was identified as a significant factor predicting poor prognosis and correlating with enhanced proliferative activity. nih.gov
AURKB is also frequently overexpressed or amplified in various human tumors, and its deregulation is often linked to tumor cell invasion, metastasis, and drug resistance. mdpi.comencyclopedia.pubnih.gov Elevated AURKB expression has been shown to contribute to chemoresistance and poor prognosis in breast cancer. dergipark.org.tr
While the role of AURKC in cancer is less extensively studied compared to AURKA and AURKB, its overexpression has been noted in several cancer cell lines and reproductive tract cancers. nih.govwikipedia.org Overexpression of active AURKC has been shown to induce cell transformation and tumor formation in experimental models, suggesting its oncogenic potential. nih.govplos.org
The association between elevated Aurora kinase expression and chromosomal instability is frequently detected in human cancers. frontiersin.orgnih.gov This aberrant expression can drive cancer cell proliferation and survival. dergipark.org.trresearchgate.net Consequently, Aurora kinases are recognized as valuable targets for cancer therapy. dergipark.org.trnih.govnih.gov
Here is a table summarizing the key functions and cancer relevance of each Aurora kinase family member:
| Aurora Kinase | Primary Cellular Location/Role in Mitosis | Role in Cancer Biology | Prognostic Relevance |
| AURKA | Centrosomes, spindle poles; centrosome maturation, bipolar spindle assembly, mitotic entry, chromosome alignment, cytokinesis. dergipark.org.trcreative-enzymes.comtandfonline.com | Oncogenic transformation, centrosome amplification, chromosomal instability, promotes proliferation and survival. researchgate.nettandfonline.comfrontiersin.org | Elevated expression often linked to poor prognosis in various cancers (e.g., GI cancers, NSCLC, colorectal adenocarcinoma). sciforschenonline.orgfrontiersin.orgnih.govnih.gov |
| AURKB | Chromosomal Passenger Complex (CPC), centromeres, spindle midzone; chromosome condensation, alignment, SAC function, kinetochore-microtubule interactions, cytokinesis. dergipark.org.trencyclopedia.pubdovepress.com | Contributes to tumorigenesis, linked to invasion, metastasis, and drug resistance. mdpi.comencyclopedia.pubnih.gov | Elevated expression can contribute to poor prognosis (e.g., breast cancer). dergipark.org.tr |
| AURKC | Primarily meiosis; in mitosis: centrosomes, chromosomal passenger protein; potential overlapping functions with AURKB. nih.govwikipedia.orgresearchgate.net | Overexpression in some cancer cell lines and tumors; can induce cell transformation and tumor formation in models. nih.govwikipedia.orgplos.org | Less studied compared to AURKA and AURKB; overexpression noted in some cancers. nih.govwikipedia.org |
Properties
CAS No. |
958227-46-8 |
|---|---|
Molecular Formula |
C27H38ClN7O2 |
Molecular Weight |
528.1 |
IUPAC Name |
4-((5-Chloro-4-(((1R,2S)-2-(isopropylcarbamoyl)cyclopentyl)amino)pyrimidin-2-yl)amino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C27H38ClN7O2/c1-17(2)30-25(36)21-6-5-7-23(21)32-24-22(28)16-29-27(33-24)31-19-10-8-18(9-11-19)26(37)35(4)20-12-14-34(3)15-13-20/h8-11,16-17,20-21,23H,5-7,12-15H2,1-4H3,(H,30,36)(H2,29,31,32,33)/t21-,23+/m0/s1 |
InChI Key |
BFQXKVQNLASVSU-JTHBVZDNSA-N |
SMILES |
O=C(N(C)C1CCN(C)CC1)C2=CC=C(NC3=NC=C(Cl)C(N[C@H]4[C@@H](C(NC(C)C)=O)CCC4)=N3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI831266; BI 831266; BI-831266 |
Origin of Product |
United States |
Bi 831266 As a Selective Aurora Kinase B Inhibitor
Inhibitory Profile and Selectivity for Aurora Kinase B
BI-831266 functions as a potent and selective inhibitor of Aurora kinase B. opnme.comprobechem.comdcchemicals.comopnme.commolnova.cnopnme.combiocat.comhodoodo.commedchemexpress.comtargetmol.comnih.govresearchgate.netegetipdergisi.com.trnih.gov Its inhibitory potency against AURKB has been reported with an IC50 value of 42 nM. probechem.comdcchemicals.commolnova.cnopnme.comnih.govmdpi.com Preclinical studies have demonstrated that this compound inhibits the proliferation of various human cancer cell lines, including non-small cell lung cancer (NSCLC), pancreatic cancer, and prostate cancer cell lines. probechem.commolnova.cnegetipdergisi.com.tr The inhibition of cellular proliferation in vitro has been observed with IC50 values typically around 10 nM in sensitive cell lines such as H460, HCT116, COLO357, and BxPC-3. opnme.commolnova.cnopnme.comegetipdergisi.com.tr
The selectivity of this compound for Aurora B is a key aspect of its profile. opnme.comopnme.combiocat.comhodoodo.commedchemexpress.comtargetmol.comnih.govresearchgate.netegetipdergisi.com.trnih.gov Aurora kinases comprise a family of three serine-threonine kinases (Aurora A, B, and C) that share a highly conserved catalytic domain but differ in their subcellular localization and specific roles in mitosis. opnme.comopnme.commedchemexpress.comnih.gov While Aurora A is involved in mitotic entry and bipolar spindle assembly, Aurora B is a key component of the chromosomal passenger complex (CPC) and is critical for chromosome segregation, the spindle assembly checkpoint, and cytokinesis. opnme.commedchemexpress.comnih.govidrblab.netresearchgate.netresearchgate.net The selective inhibition of Aurora B by this compound allows for the investigation of the specific functions of this kinase in cellular processes.
The following table summarizes the reported inhibitory activity of this compound against Aurora kinase B:
| Target | IC50 (nM) |
| Aurora Kinase B | 42 |
Molecular Mechanism of Action of this compound
The molecular mechanism of action of this compound is centered on its ability to inhibit the catalytic activity of Aurora kinase B, leading to a cascade of downstream cellular effects that disrupt proper mitotic progression.
Direct Impact on Aurora Kinase B Catalytic Activity
This compound directly inhibits the catalytic activity of Aurora kinase B by binding to the kinase. opnme.comprobechem.comdcchemicals.comopnme.commolnova.cnopnme.combiocat.comhodoodo.commedchemexpress.comtargetmol.comnih.govresearchgate.netegetipdergisi.com.trnih.gov Aurora B is a serine/threonine-protein kinase that functions as a key regulator of mitosis within the chromosomal passenger complex (CPC). opnme.commedchemexpress.comnih.govidrblab.netresearchgate.net Its kinase activity is dependent upon phosphorylation at threonine 288 within its activation loop. researchgate.net By inhibiting Aurora B, this compound interferes with the phosphorylation events orchestrated by this kinase that are essential for accurate chromosome dynamics and cell division. opnme.comopnme.comnih.govidrblab.net
Downstream Cellular and Molecular Effects
Inhibition of Aurora kinase B by this compound leads to significant downstream effects on cellular and molecular processes critical for mitosis.
A direct downstream consequence of Aurora B inhibition by this compound is the modulation of histone H3 phosphorylation. Aurora B plays a direct role in the phosphorylation of histone H3. opnme.comopnme.comnih.govidrblab.net Specifically, Aurora B is known to phosphorylate histone H3 at serine 10 and serine 28 during mitosis. idrblab.netresearchgate.net Inhibition of Aurora B by this compound results in decreased phosphorylation of histone H3 at these sites. researchgate.netdntb.gov.ua The reduction in phosphorylated histone H3 (pHH3) levels is considered a useful biomarker for confirming the mechanism of action of Aurora B inhibitors in preclinical and clinical studies. nih.govresearchgate.netresearchgate.net
Aurora kinase B is a crucial regulator of chromosomal orientation, chromosome condensation, and chromosome segregation during mitosis. opnme.comopnme.comnih.govidrblab.net As a component of the CPC, it ensures correct chromosome alignment and segregation. idrblab.net Inhibition of Aurora B with this compound disrupts these processes, leading to defects in normal chromosome alignment and segregation. idrblab.netresearchgate.netresearchgate.net This disruption can result in failed anaphase and cytokinesis, ultimately leading to the formation of polyploid cells with an abnormal increase in DNA content. researchgate.netresearchgate.netnih.gov Errors in chromosome segregation contribute to genomic instability. mdpi.comdntb.gov.ua
Induction of Polyploidy and Mitotic Catastrophe
Inhibition of Aurora Kinase B by compounds like this compound classically results in cytokinesis failure and endoreduplication, leading to polyploidy and cell death researchgate.net. Polyploidy is a state where a cell possesses more than the normal diploid number of chromosomes nih.govencyclopedia.pubnih.gov. This can arise from various mechanisms, including cytokinesis failure, mitotic slippage, endoreduplication, or cell fusion nih.govfrontiersin.org. Aurora B is critical for the final stages of cytokinesis researchgate.net.
A universal outcome of Aurora B inhibition is failed anaphase and cytokinesis, resulting in polyploid cells nih.govresearchgate.net. This is indicated by an increase in cell size, the presence of multilobed and fractured nuclei, and increased DNA content nih.gov. This phenotype has been confirmed with this compound and other Aurora B inhibitors nih.govresearchgate.net. Selective inhibition of Aurora B leads to polyploidy and apoptosis, often by inhibiting histone H3 phosphorylation at serine 10, a known downstream target of Aurora B researchgate.net.
Mitotic catastrophe is a form of cell death that occurs following aberrant mitosis researchgate.net. While apoptosis is a well-characterized process involving caspase activation, mitotic catastrophe is less fully elucidated researchgate.net. Antimitotic agents, including Aurora kinase inhibitors, can induce mitotic catastrophe mdpi.comscientificarchives.com. Polyploid cells induced by chemotherapy or antimitotic drugs may undergo mitotic catastrophe mdpi.comgavinpublishers.com. However, some polyploid cells, particularly polyploid giant cancer cells (PGCCs), can survive mitotic catastrophe and contribute to tumor progression and treatment resistance encyclopedia.pubfrontiersin.orgmdpi.comgavinpublishers.com.
Research indicates that the outcomes of Aurora B inhibitor-induced polyploidy, such as cell cycle arrest or senescence, are influenced by the status of proteins like RB and p53 nih.govdntb.gov.ua. While polyploidy is a universal feature of Aurora B inhibitor treatment in various cell types, including normal primary cells, the subsequent cellular fate is controlled by RB and p53 nih.govdntb.gov.ua. p53, by regulating p21 expression, is required for an initial cell cycle arrest that occurs after cells have undergone failed mitosis and cytokinesis nih.govdntb.gov.ua. RB is considered essential for Aurora B inhibitor-induced senescence dntb.gov.ua.
Polyploid cells may be more susceptible to mitotic catastrophe-induced apoptosis scientificarchives.com. However, polyploidization can also be a mechanism by which cancer cells survive lethal drugs and generate heterogeneous offspring with increased resistance encyclopedia.pubmdpi.com. The emergence of polyploid cells from senescence to produce viable aneuploid progeny could contribute to tumor recurrence scientificarchives.com.
Preclinical Research on Antitumor Efficacy of Bi 831266
In Vitro Studies on Cancer Cell Lines
In vitro research has demonstrated that BI-831266 effectively inhibits the proliferation of a range of human cancer cell lines. opnme.comopnme.comopnme.com This inhibitory effect is consistent with its mechanism of action as an Aurora B inhibitor, disrupting mitotic processes essential for cell division. opnme.comopnme.comresearchgate.net
Inhibition of Cellular Proliferation
This compound has been shown to inhibit cellular proliferation in vitro with half-maximal inhibitory concentration (IC50) values generally in the nanomolar range. opnme.comopnme.comopnme.com This indicates potent antiproliferative activity across various cancer cell types. opnme.comopnme.comopnme.com Selective inhibition of Aurora B typically results in polyploidy, characterized by an increase in DNA content due to DNA replication without successful cell division, inhibition of histone H3 phosphorylation at serine 10, and ultimately apoptosis. researchgate.net
Preclinical studies have indicated that this compound inhibits the proliferation of human non-small cell lung cancer (NSCLC) cell lines. nih.govegetipdergisi.com.tr For instance, in the NCI-H460 NSCLC cell line, this compound demonstrated inhibition of tumor cell proliferation with an IC50 of 11 nM. opnme.comopnme.comopnme.com
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 11 |
This compound has also been shown to inhibit the proliferation of pancreatic cancer cell lines. nih.govegetipdergisi.com.tr Data indicates activity in cell lines such as BxPC-3, with an IC50 of 5 nM. opnme.com
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 5 |
Studies have assessed the impact of this compound on the proliferation of breast cancer cell lines, including MCF7. egetipdergisi.com.trresearchgate.netegetipdergisi.com.tr this compound suppressed MCF7 cell proliferation, causing a significant reduction in cell viability at nanomolar concentrations. egetipdergisi.com.tr The IC50 value for this compound in terms of clonogenic survival in MCF7 cells was reported as 7.67 nM. egetipdergisi.com.tr Treatment with this compound as a single agent robustly restrained the growth of MCF7 cancer cells and induced apoptosis. egetipdergisi.com.trresearchgate.net
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MCF7 | Breast Cancer | Clonogenic Survival | 7.67 |
This compound inhibits the proliferation of colon carcinoma cell lines, including HCT116. nih.govegetipdergisi.com.tr In HCT116 cells, the IC50 for proliferation inhibition was reported as 4 nM. opnme.com Inhibition of Aurora B with this compound in HCT116 cells can lead to polyploidy and apoptosis. researchgate.net
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 4 |
Responses in Breast Cancer Cell Lines (e.g., MCF7)
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells. egetipdergisi.com.trresearchgate.netresearchgate.net Apoptosis is a programmed cell death process crucial for eliminating damaged or abnormal cells, and its deregulation is a hallmark of cancer. nih.gov
Treatment with this compound has been observed to increase the activity of cleaved-PARP in cancer cells, indicating the induction of apoptosis. egetipdergisi.com.trresearchgate.netresearchgate.netresearchgate.net Cleavage of PARP (Poly (ADP-ribose) polymerase) is a biochemical marker of apoptosis, executed by caspases. nih.gov Studies in MCF7 breast cancer cells showed that this compound treatment significantly increased cPARP activation in a dose-dependent manner. researchgate.net
| Treatment (MCF7 cells) | cPARP Activation Level (Relative to Control) |
| Control | 1x |
| This compound (24 hours) | ~2x (Dose-dependent increase) researchgate.net |
| Cisplatin (B142131) (1 hour) | Increased compared to control researchgate.net |
| This compound (23 hours) + Cisplatin (1 hour) | Increased compared to control researchgate.net |
Research has indicated that this compound treatment can increase p53 protein levels in cancer cells. egetipdergisi.com.tr p53 is a tumor suppressor protein that plays a pivotal role in regulating apoptosis in response to cellular stress or DNA damage. egetipdergisi.com.trgoogleapis.com Studies in MCF7 cancer cells showed a significant increase in p53 levels following treatment with this compound. egetipdergisi.com.tr While p53 is known to be involved in apoptosis, findings suggest that alternative pathways, independent of p53, might also contribute to PARP cleavage induced by this compound. egetipdergisi.com.tr
| Treatment (MCF7 cells) | p53 Protein Level (Relative to Control) |
| Control | Baseline |
| This compound (24 hours) | Significant Increase egetipdergisi.com.tr |
| Cisplatin (1 hour) | Increase egetipdergisi.com.tr |
| This compound (23 hours) + Cisplatin (1 hour) | Significant Increase (Similar to this compound alone) egetipdergisi.com.tr |
While the induction of apoptosis by this compound through cleaved-PARP activity is evident, further studies are needed to fully elucidate the specific apoptotic pathways activated upon this compound-dependent Aurora kinase B inhibition. egetipdergisi.com.tr Apoptosis can be triggered through various pathways, including the caspase-mediated extrinsic or intrinsic pathways, which converge to activate effector caspases. nih.gov
Modulation of p53 Protein Levels
Inhibition of Cancer Cell Migration
This compound has been shown to hinder cancer cell migration. researchgate.netegetipdergisi.com.tr Inhibition of migration is a crucial aspect of controlling cancer progression and metastasis. Studies in MCF7 breast cancer cells demonstrated that treatment with this compound, particularly in combination with cisplatin, significantly hindered cancer cell migration. researchgate.netegetipdergisi.com.tr
Assessment of Clonogenic Survival
Assessment of clonogenic survival is a widely used method to evaluate the reproductive viability of cancer cells after treatment. plos.org this compound treatment has been found to impede the clonogenic survival of cancer cells. egetipdergisi.com.trresearchgate.net In MCF7 cells, this compound significantly inhibited clonogenic survival with an IC50 value of 7.67 nM. egetipdergisi.com.tr
| Compound | Clonogenic Survival IC50 (MCF7 cells) |
| This compound | 7.67 nM egetipdergisi.com.tr |
| Cisplatin | 2.89 µg/mL egetipdergisi.com.tr |
In Vivo Studies in Animal Models
Murine Xenograft Tumor Models
Murine xenograft tumor models have been utilized to evaluate the in vivo efficacy of this compound probechem.commolnova.cnegetipdergisi.com.trnih.govjst.go.jpresearchgate.netflybase.org. In these models, a constant 24-hour infusion of this compound has demonstrated antitumor effects egetipdergisi.com.trnih.gov.
Demonstration of Tumor Growth Inhibition and Regression
Studies using murine xenograft models have shown that this compound can lead to tumor growth inhibition and, in some cases, tumor regression probechem.commolnova.cnegetipdergisi.com.trnih.gov. This was reported based on internal data from Boehringer Ingelheim egetipdergisi.com.trnih.gov. In vivo experiments have confirmed that this compound has been tested in xenograft models, and tumor growth inhibition was observed opnme.comopnme.comopnme.com.
Efficacy in Colon Carcinoma Xenografts (e.g., HCT 116)
This compound has demonstrated efficacy in murine xenograft models of colon carcinoma, specifically using HCT 116 cells probechem.commolnova.cnegetipdergisi.com.trnih.gov. A 24-hour continuous infusion of this compound resulted in tumor regression and inhibited growth in HCT 116 colon carcinoma models egetipdergisi.com.trnih.gov.
Efficacy in Pancreatic Adenocarcinoma Xenografts (e.g., BxPC3)
The antitumor effects of this compound have also been evaluated in pancreatic adenocarcinoma xenograft models, such as those derived from the BxPC3 cell line probechem.commolnova.cnegetipdergisi.com.trnih.gov. In BxPC3 pancreatic adenocarcinoma xenografts, a constant 24-hour infusion of this compound showed tumor regression and growth inhibition egetipdergisi.com.trnih.gov. Additionally, a combination of the MEK inhibitor trametinib (B1684009) and the AURKB inhibitor this compound suppressed the growth of human PDAC xenografts in mice jst.go.jpresearchgate.netpatsnap.comnih.gov.
Efficacy in NSCLC Xenografts (e.g., NCI-H460)
This compound has shown efficacy in non-small cell lung cancer (NSCLC) xenograft models, including those using the NCI-H460 cell line probechem.commolnova.cnegetipdergisi.com.trnih.gov. Preclinical investigations indicate that this compound impedes the growth of cell lines associated with human NSCLC egetipdergisi.com.trnih.gov. In NCI-H460 NSCLC xenografts, a constant 24-hour infusion of this compound demonstrated tumor regression and inhibited growth egetipdergisi.com.trnih.gov. This compound inhibits the proliferation of human NSCLC cell lines, with an IC50 of 11 nM for H460 tumor cell proliferation inhibition probechem.commolnova.cn.
Drosophila Model for Identifying Therapeutic Targets
A Drosophila model mimicking the genetic signature observed in pancreatic ductal adenocarcinoma (PDAC), including alterations in KRAS, TP53, CDKN2A, and SMAD4, has been developed to identify novel therapeutic targets on a systemic level jst.go.jpresearchgate.netpatsnap.comnih.gov. Comprehensive genetic screening of the entire kinome in these "4-hit" flies revealed kinases such as MEK and AURKB as therapeutic targets jst.go.jpresearchgate.netpatsnap.comnih.gov. Oral administration of an AURKB inhibitor, this compound, either alone or in combination with an MEK inhibitor, was tested in these Drosophila models jst.go.jp. The survival rate of the "4-hit" flies was better recovered by the combined administration of the two agents compared to single administration jst.go.jp. This fly-based platform provides an efficient whole-body approach that complements current methods for identifying therapeutic targets in PDAC researchgate.netpatsnap.comnih.gov.
Preclinical Therapeutic Applications and Combination Strategies
Monotherapy Efficacy in Preclinical Models
Preclinical studies indicate that BI-831266 inhibits the proliferation of human cancer cell lines, including those from non-small cell lung cancer (NSCLC), pancreatic cancer, and prostate cancer nih.govegetipdergisi.com.tr. In murine xenograft tumor models, such as HCT 116 colon carcinoma, BxPC3 pancreatic adenocarcinoma, and NCI-H460 NSCLC, a 24-hour continuous infusion of this compound demonstrated tumor regression and growth inhibition nih.gov. One study also reported that this compound treatment as a single agent effectively restrained the growth of MCF7 breast cancer cells and induced apoptosis, as indicated by the activity of cleaved-PARP egetipdergisi.com.tr. The IC50 value for this compound in terms of clonogenic survival in MCF7 cells was reported as 7.67 nM egetipdergisi.com.tr.
Preclinical Combination Therapies Exhibiting Synergistic Effects
Combining this compound with other therapeutic agents has shown synergistic effects in preclinical models, suggesting potential strategies to enhance anti-tumor activity.
Synergy with Cisplatin (B142131) in Breast Cancer Cells
Research has explored the combination of this compound with cisplatin in breast cancer cell lines. A study using MCF7 human breast cancer cells found a synergistic interaction between inhibiting Aurora B kinase with this compound and treating the cells with cisplatin egetipdergisi.com.tregetipdergisi.com.tr. The combined treatment significantly increased cisplatin's cytotoxicity and hindered cancer cell migration egetipdergisi.com.tregetipdergisi.com.tr. While both this compound alone and in combination with cisplatin led to a significant increase in p53 levels, the combination treatment did not induce a higher level of p53 compared to this compound alone egetipdergisi.com.tr. The study suggested that alternative pathways, independent of p53, might contribute to PARP cleavage observed with this compound treatment egetipdergisi.com.tr. The IC50 values for individual agents in MCF7 clonogenic survival were 7.67 nM for this compound and 2.89 µg/mL for cisplatin egetipdergisi.com.tr.
Synergy with MEK Inhibitors (e.g., Trametinib) in Pancreatic Cancer Xenografts
Studies in pancreatic ductal adenocarcinoma (PDAC) models have investigated the combination of this compound with MEK inhibitors like trametinib (B1684009). A Drosophila model mimicking the genetic signature in PDAC (KRAS, TP53, CDKN2A, and SMAD4 alterations) was used for genetic screening, which identified kinases including MEK and AURKB as therapeutic targets nih.govresearchgate.net. Chemical testing in this model revealed that a combination of the MEK inhibitor trametinib and the AURKB inhibitor this compound consistently suppressed the growth of human PDAC xenografts in mice nih.govresearchgate.netnih.gov. This suggests a synergistic effect between inhibiting MEK and AURKB in PDAC.
Preclinical Strategies for Overcoming Drug Resistance
Preclinical research also explores strategies to overcome drug resistance using this compound. The synergistic effects observed in combination therapies, such as with cisplatin in breast cancer cells and MEK inhibitors in pancreatic cancer models, suggest that targeting Aurora B kinase with this compound can be a strategy to enhance the efficacy of other agents and potentially overcome or prevent the development of resistance to those therapies egetipdergisi.com.trnih.govresearchgate.net. The rationale is that targeting multiple pathways or vulnerabilities simultaneously can be a more effective approach to combat the complexity of cancer and address challenges associated with drug resistance researchgate.netiwmf.com. Further investigations are needed to fully elucidate the mechanisms by which this compound contributes to overcoming resistance in various cancer types.
Advanced Research Methodologies and Biomarker Investigations for Bi 831266
Molecular and Cellular Biology Techniques in Preclinical Research
Preclinical studies investigating BI-831266 have utilized various in vitro cellular assays and molecular techniques to characterize its effects on cancer cells. These methods help to elucidate the compound's impact on key cellular processes regulated by Aurora kinase B. egetipdergisi.com.trresearchgate.netegetipdergisi.com.tr
Cell Proliferation Assays (e.g., In Vitro)
In vitro cell proliferation assays are fundamental tools used to assess the ability of a compound like this compound to inhibit cancer cell growth. These assays measure the number of viable cells over time following treatment with varying concentrations of the inhibitor. Studies have shown that this compound suppresses cell proliferation in various cancer cell lines. For instance, in MCF7 breast cancer cells, this compound suppressed cell proliferation, causing a significant reduction in cell numbers at nanomolar concentrations. egetipdergisi.com.tregetipdergisi.com.tr
| Cell Line | Effect on Proliferation | Concentration |
|---|---|---|
| MCF7 | Suppressed | 10 nM |
| Prostate Cancer Cell Lines | Impeded Growth | Not specified |
| Human NSCLC Cell Lines | Impeded Growth | Not specified |
| Pancreatic Cancer Cell Lines | Impeded Growth | Not specified |
Note: Specific concentrations for all cell lines were not available in the provided text.
Clonogenic Survival Assays (2D and 3D)
Clonogenic survival assays are considered the gold standard for evaluating the reproductive viability of cells after treatment. They measure the ability of single cells to form colonies, reflecting their capacity for sustained proliferation. Both 2D and 3D clonogenic survival assays have been employed in this compound research. In MCF7 cells, this compound significantly inhibited clonogenic survival with an IC50 value of 7.67 nM. egetipdergisi.com.tr Anchorage-independent growth assays, simulating in vivo conditions, have also shown a significant reduction in colony quantity and size with this compound treatment. egetipdergisi.com.tr A cluster of at least 50 cells is typically defined as a colony for visualization and counting using an inverted microscope. egetipdergisi.com.tr
| Assay Type | Cell Line | Outcome | This compound IC50 |
|---|---|---|---|
| 2D Clonogenic Survival | MCF7 | Inhibited survival | 7.67 nM |
| 3D Colony Formation | MCF7 | Reduced colony quantity/size | Not specified |
Wound-Healing Assays for Cell Migration
Wound-healing assays, also known as scratch assays, are used to assess cell migration, a crucial process in cancer invasion and metastasis. abcam.comnih.gov This method involves creating a "wound" in a cell monolayer and observing the rate at which cells migrate to close the gap. Wound-healing assays have been utilized to investigate the effect of this compound on cancer cell migration. Studies have shown that this compound can hinder cancer cell migration. egetipdergisi.com.tregetipdergisi.com.tr
SDS-PAGE and Western Blotting for Protein Expression and Signaling Pathway Analysis
SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis) and Western blotting are essential techniques for analyzing protein expression levels and investigating signaling pathways. These methods are used to detect specific proteins and their post-translational modifications, such as phosphorylation, which can indicate the activity of kinases like Aurora B. SDS-PAGE and Western blotting experiments have been conducted to elucidate the molecular mechanisms underlying the observed functional outcomes of this compound treatment. egetipdergisi.com.trresearchgate.netegetipdergisi.com.tr For example, these techniques have been used to examine changes in the expression of proteins involved in apoptotic pathways, such as cleaved-PARP and BCL2, following this compound treatment. egetipdergisi.com.tr Analysis of phosphorylated histone H3 (pHH3), a substrate of Aurora B, can also be performed using Western blotting as a pharmacodynamic biomarker. nih.govnih.gov
Immunofluorescence and Microscopy for Mitotic Phenotypes
Immunofluorescence microscopy is a powerful technique that uses fluorescently labeled antibodies to visualize specific proteins and cellular structures. This allows for the assessment of mitotic phenotypes, such as chromosome alignment, spindle formation, and cytokinesis, which are directly impacted by Aurora kinase B inhibition. activemotif.com Observing these phenotypes provides visual evidence of the compound's effect on cell division. Selective inhibition of Aurora B classically results in polyploidy (cells with >4N DNA content) and defects in chromosome segregation. researchgate.netopnme.com Immunofluorescence and microscopy are crucial for observing these characteristic mitotic abnormalities induced by Aurora B inhibitors like this compound.
Preclinical Biomarkers of Aurora Kinase B Inhibition
Identifying reliable biomarkers is crucial for monitoring the pharmacodynamic effects of Aurora kinase B inhibitors and potentially predicting treatment response. Preclinical studies with this compound and other Aurora B inhibitors have focused on several key biomarkers.
Phosphorylated histone H3 (pHH3) at serine 10 is a well-characterized substrate of Aurora B and serves as a key pharmacodynamic biomarker of Aurora B inhibition. nih.govopnme.comresearchgate.net A decrease in pHH3 levels indicates successful inhibition of Aurora kinase B activity. This can be measured using techniques such as Western blotting and immunohistochemistry. nih.govnih.gov Studies have demonstrated a reduction in pHH3 following treatment with this compound, consistent with selective Aurora kinase B inhibitory activity. researchgate.net
Another potential biomarker is the induction of polyploidy. Selective inhibition of Aurora B often leads to cytokinesis failure and the formation of polyploid cells, which have more than the normal diploid number of chromosomes. researchgate.netopnme.com The presence of a significant increase in the polyploid cell population can serve as an indicator of Aurora B inhibition. Preclinical studies have observed polyploidy phenotypes in cell lines treated with Aurora B inhibitors. nih.govopnme.com
Apoptosis markers, such as cleaved-PARP, can also serve as downstream biomarkers of Aurora B inhibition, as disrupting mitosis can lead to programmed cell death. egetipdergisi.com.trresearchgate.net Changes in the expression levels of proteins involved in apoptotic pathways, assessed by Western blotting, can indicate the induction of apoptosis following this compound treatment. egetipdergisi.com.tr
| Biomarker | Detection Method(s) | Indication of Aurora B Inhibition |
|---|---|---|
| Phosphorylated Histone H3 (pHH3) | Western Blot, Immunohistochemistry | Decrease in levels |
| Polyploidy | Microscopy, Flow Cytometry (DNA content) | Increase in polyploid cell population |
| Apoptosis Markers (e.g., cleaved-PARP) | Western Blot | Increase in levels |
Analysis of Phosphorylated Histone H3 (pHH3) as a Pharmacodynamic Marker
Phosphorylated histone H3 (pHH3) on serine 10 is a well-characterized substrate of Aurora B, making its measurement a useful pharmacodynamic biomarker for assessing Aurora B inhibition. nih.govopnme.com Changes from baseline in the percentage of epidermal cells expressing pHH3 have been used as a pharmacodynamic endpoint in studies involving this compound. nih.gov A method allowing parallel determination of pHH3 content in skin biopsies using Western Blot and immunohistochemistry analyses has been described and utilized in studies to analyze patient skin biopsies before and after treatment with this compound. nih.gov The expectation is that successful inhibition of Aurora B by this compound would result in a reduction in pHH3 levels. nih.gov Studies have shown a general trend towards a decrease in pHH3 with increasing doses of this compound, although high interpatient variability has been observed at certain doses. researchgate.net
| Biomarker | Target | Method of Analysis | Expected Outcome of Inhibition |
| Phosphorylated Histone H3 (pHH3) | Aurora B | Western Blot, Immunohistochemistry | Reduction in pHH3 levels |
Computational Approaches in Aurora Kinase Inhibitor Research
Computational approaches play a significant role in understanding the interactions of Aurora kinase inhibitors like this compound with their targets.
Molecular Dynamics Simulations for Understanding Kinase-Inhibitor Interactions
Molecular dynamics simulations are employed to clarify the interactions between Aurora B protein and potential inhibitor compounds. These simulations can provide insights into the binding stability and inhibitory potential of a compound. accscience.combiorxiv.org Studies involving molecular dynamics simulations with Aurora B have identified key residues within the active site, such as LYS 106, ALA 157, GLU 161, and PHE 219, as crucial for enzyme inhibition through interactions with ligands. accscience.combiorxiv.org While these studies may involve various Aurora B inhibitors, the principles and methodologies are applicable to understanding the interactions of this compound with Aurora B at a molecular level.
Structure-Interaction Fingerprint Analysis
Analysis of protein-ligand structures can elucidate biological mechanisms and guide molecular docking studies. researchgate.net Intermolecular interactions can be encoded in various ways, including binary vectors known as "interaction fingerprints." researchgate.net Working with interaction fingerprints is a strategy used to analyze a large set of protein-ligand structures. researchgate.net This type of analysis helps in recognizing patterns of protein-ligand interactions. researchgate.net While specific details on the application of structure-interaction fingerprint analysis directly to this compound were not prominently found, this computational method is a relevant technique in the broader field of kinase-inhibitor research, including Aurora kinases, to understand binding modes and identify key interactions.
Use of Negative Control Compounds (e.g., BI-1282) in Research
In research involving potent inhibitors like this compound, the use of negative control compounds is crucial for validating experimental results and ensuring that observed effects are specifically due to the target inhibition. BI-1282 is a structurally similar molecule to this compound but demonstrates significantly weaker potency against Aurora B, with an IC50 greater than 4000 nM compared to this compound's IC50 of 42 nM. opnme.comopnme.com This substantial difference in potency makes BI-1282 a suitable negative control for in vitro experiments. opnme.comopnme.com The diaminopyrimidine structure of BI-1282 includes an N-methyl group that is suggested to block the kinase hinge-binding, contributing to its reduced potency. opnme.comopnme.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com The availability of BI-1282 alongside this compound allows researchers to test biological hypotheses and confirm that the effects observed with this compound are indeed mediated through potent Aurora B inhibition. opnme.com
| Compound | Target | IC50 (nM) | Role in Research |
| This compound | Aurora B | 42 | Potent Inhibitor |
| BI-1282 | Aurora B | > 4000 | Negative Control |
Future Directions and Translational Research Considerations in Preclinical Settings
Further Elucidation of Specific Apoptotic Pathways Induced by BI-831266
Preclinical studies have shown that this compound treatment can induce apoptosis in cancer cells, as indicated by markers like cleaved-PARP activity egetipdergisi.com.tr. Aurora B inhibition is known to interfere with chromosome alignment and override the mitotic spindle checkpoint, leading to polyploidy, cytokinesis failure, endoreduplication, and subsequent cell death researchgate.net. While it is understood that selective Aurora B inhibition classically results in polyploidy and apoptosis by inhibiting Histone-3 phosphorylation at serine 10, a downstream target of Aurora B, further studies are needed to fully elucidate the specific apoptotic pathways activated upon this compound-dependent Aurora kinase B inhibition researchgate.netegetipdergisi.com.tr. Research in MCF7 breast cancer cells treated with this compound alone or in combination with cisplatin (B142131) showed an increase in p53 levels, a key regulator of apoptosis egetipdergisi.com.tr. However, the combination did not induce a higher p53 level than this compound alone, suggesting that alternative, p53-independent pathways may contribute to the observed PARP cleavage and apoptosis egetipdergisi.com.tr. Future preclinical research should focus on identifying and characterizing these specific apoptotic cascades to better understand how this compound triggers cell death in various cancer types.
Investigation of Efficacy in Preclinical Models of Drug-Resistant Cancers
Cancer cells often develop resistance to single-agent therapies, highlighting the need to investigate the efficacy of this compound in preclinical models of drug-resistant cancers egetipdergisi.com.tr. While preclinical studies have demonstrated the activity of this compound in various cell lines and xenograft models, its effectiveness against tumors that have acquired resistance to conventional or targeted therapies requires further investigation nih.govegetipdergisi.com.tr. For instance, research is needed to determine if this compound exhibits efficacy in targeting cisplatin-resistant breast cancer cells egetipdergisi.com.tr. Understanding the mechanisms of resistance to this compound itself and exploring its activity in models resistant to other mitotic inhibitors or different classes of anticancer agents are crucial steps for its potential clinical application.
Development and Optimization of Novel Combination Strategies in Preclinical Models
Combining small molecule inhibitors with chemotherapy agents or other targeted therapies represents a multifaceted approach to combat the complexity of cancer and address drug resistance egetipdergisi.com.tr. Preclinical studies are essential for developing and optimizing novel combination strategies involving this compound cam.ac.uk. Research has shown a synergistic interaction between inhibiting Aurora B kinase with this compound and treating MCF7 breast cancer cells with cisplatin, leading to significantly increased cytotoxicity and hindered cancer cell migration egetipdergisi.com.tregetipdergisi.com.tr. The combined treatment also influenced apoptotic pathways egetipdergisi.com.tr. Further preclinical investigations should explore combinations of this compound with other agents, such as other anti-mitotic drugs, targeted therapies (e.g., MEK inhibitors), or immunotherapies, to identify synergistic interactions and potentially overcome resistance mechanisms cam.ac.ukpatsnap.com. This involves evaluating the efficacy of such combinations in various preclinical models and elucidating the underlying mechanisms of synergy.
Identification and Validation of Predictive Biomarkers for Preclinical Response
Identifying and validating predictive biomarkers in preclinical settings is crucial for identifying patient populations most likely to respond to this compound treatment and for guiding clinical trial design researchgate.netunizar.es. Inhibition of phosphorylated histone H3 at serine 10 is a well-known downstream target and a useful mechanism of action biomarker for Aurora B inhibition researchgate.net. Exploratory biomarker determination in a phase 1 trial of this compound showed consistency with its mode of action as an Aurora kinase B inhibitor, with a general trend towards a decrease in pHH3 with increasing doses observed in skin biopsies nih.govresearchgate.net. Caspase-cleaved fragments of cytokeratin-18 (CK-18) have also been investigated as a marker for tumor cell apoptosis, which could potentially rise following treatment if it induces apoptosis nih.gov. Future preclinical research should aim to identify additional predictive biomarkers, potentially including genetic alterations, protein expression levels, or specific signaling pathway activities, that correlate with sensitivity or resistance to this compound as a single agent or in combination therapies. Validating these biomarkers in diverse preclinical models is essential before their potential translation to clinical studies.
Exploration of New Preclinical Cancer Indications
While preclinical studies have initially focused on cancers like NSCLC, pancreatic, and prostate cancer, exploring the efficacy of this compound in preclinical models of other cancer types where Aurora B is overexpressed or plays a critical role is a significant future direction nih.gov. Aurora B overexpression has been associated with aggressive behavior in various cancers, including thyroid carcinoma and glioblastoma multiforme nih.gov. Preclinical investigations into the anti-neoplastic role of this compound in breast cancer cell lines have already been undertaken, showing promising results egetipdergisi.com.tr. Expanding preclinical evaluations to other malignancies with high Aurora B activity could reveal new potential indications for this compound.
Structural Biology and Rational Design for Next-Generation Aurora Kinase B Inhibitors
Understanding the structural basis of this compound binding to Aurora kinase B is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties opnme.com. X-ray crystallography has been used to observe this compound bound to Aurora B opnme.com. Future preclinical efforts should leverage structural biology techniques to gain deeper insights into the interaction between this compound and its target, as well as to understand potential mechanisms of resistance related to target modifications. This knowledge can inform the design of novel compounds that overcome existing limitations, such as off-target effects or resistance mutations, leading to the development of more effective Aurora kinase B inhibitors.
Application of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)
The use of advanced preclinical models that better mimic the complexity of human tumors is essential for improving the predictive value of preclinical research and facilitating the translation of findings to the clinic mdpi.com. Patient-derived xenograft (PDX) models, established by implanting patient tumor biopsies into immunocompromised mice, retain key characteristics of the original tumor, including its genetic features and heterogeneity biorxiv.orgnih.govnih.gov. Patient-derived organoids (PDOs), three-dimensional in vitro cultures derived from patient tumor samples, also preserve aspects of tumor structure and heterogeneity and can be established from primary tumors or PDX models biorxiv.orgnih.govresearchgate.net. Future preclinical studies with this compound should increasingly utilize these advanced models to evaluate its efficacy, investigate mechanisms of action and resistance, and test combination strategies in a setting that more closely reflects the patient situation mdpi.comfrontiersin.org. Studies have shown that both PDOs and PDXOs can reflect patient responses to chemotherapy biorxiv.org. The use of organoid-derived xenografts (ODXs), where organoids are implanted into mice, may also offer advantages in evaluating drug efficacy frontiersin.org.
Q & A
Basic Research Question
- Cellular Models :
- Animal Models :
How can researchers optimize this compound dosing schedules for in vivo studies?
Advanced Research Question
- Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling : Measure plasma and tumor tissue concentrations over time to establish dosing intervals .
- Toxicity Thresholds : Monitor body weight loss, organ histopathology, and hematological parameters to define maximum tolerated doses (MTD) .
- Dynamic Biomarkers : Use mitotic arrest markers (e.g., phospho-histone H3) to correlate drug exposure with biological effect .
What methodological strategies are recommended for analyzing synergistic effects between this compound and other kinase inhibitors?
Advanced Research Question
- Combination Index (CI) : Calculate CI values using the Chou-Talalay method (e.g., CI < 1 indicates synergy) .
- Isobologram Analysis : Plot dose-response curves for single agents vs. combinations to quantify synergy .
- Mechanistic Interrogation : Co-stain for AURKB and MEK pathway markers (e.g., p-ERK) to assess cross-pathway effects .
How should researchers validate target specificity of this compound in novel experimental systems?
Advanced Research Question
- RNA Interference (RNAi) : Knockdown AURKB in control experiments; loss of this compound efficacy confirms target specificity .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule out activity against unrelated kinases .
- Rescue Experiments : Overexpress AURKB in resistant cell lines to restore drug sensitivity .
What statistical approaches are critical for interpreting contradictory data in this compound studies?
Advanced Research Question
- Meta-Analysis : Pool data from independent studies (e.g., pancreatic vs. breast cancer) to identify confounding variables .
- Bayesian Modeling : Incorporate prior probabilities of efficacy based on tumor type or genetic background .
- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., threshold for "significant" tumor shrinkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
